trans-4-Methylcyclohexanamine hydrochloride
Overview
Description
trans-4-Methylcyclohexanamine hydrochloride: is a chemical compound with the molecular formula C7H15N·HCl. It is a derivative of cyclohexanamine, where a methyl group is attached to the fourth carbon in the cyclohexane ring. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Methylcyclohexanamine hydrochloride typically involves the isomerization of a Schiff’s base followed by acid hydrolysis. The process can be summarized as follows :
Isomerization: A Schiff’s base is treated with a strong base in a solvent such as aliphatic ethers, cyclic ethers, dialkylsulfoxides, or dialkyl sulfones to obtain an isomeric compound.
Acid Hydrolysis: The isomeric compound is then subjected to acid hydrolysis using a mineral acid to obtain the corresponding salt of trans-4-Methylcyclohexylamine.
Conversion: The obtained salt can be converted to this compound.
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: trans-4-Methylcyclohexanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: It can be reduced to form different amines or hydrocarbons.
Substitution: The compound can undergo substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents are commonly used.
Major Products Formed:
Oxidation: Ketones and alcohols.
Reduction: Amines and hydrocarbons.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
Chemistry: In chemistry, trans-4-Methylcyclohexanamine hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and kinetics .
Biology: In biological research, this compound is used to study the effects of amines on biological systems. It is also used in the synthesis of biologically active molecules .
Medicine: In medicine, this compound is used as an intermediate in the synthesis of pharmaceutical drugs. It is particularly useful in the development of antidiabetic agents .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. It is also used as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of trans-4-Methylcyclohexanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor of putrescine aminopropyltransferase, an enzyme involved in polyamine metabolism. This inhibition affects the concentration ratio of spermidine to spermine, which is crucial for various cellular processes .
Comparison with Similar Compounds
- cis-4-Methylcyclohexanamine hydrochloride
- 4-Methylcyclohexylamine hydrochloride
- Hexahydro-p-Toluidine hydrochloride
Comparison: trans-4-Methylcyclohexanamine hydrochloride is unique due to its specific isomeric form, which affects its reactivity and interaction with biological systems. Compared to its cis-isomer, the trans-isomer has different physical and chemical properties, making it more suitable for certain applications .
Biological Activity
trans-4-Methylcyclohexanamine hydrochloride (C7H16ClN) is a chemical compound characterized by its unique cyclohexane structure with a methyl group at the fourth carbon. It is often used in biological and pharmaceutical research due to its potential biological activities and applications in drug synthesis.
- Molecular Formula : C7H16ClN
- Molecular Weight : 151.67 g/mol
- CAS Number : 33483-65-7
Biological Activity
The biological activity of this compound has garnered attention for its role in various biochemical pathways and potential therapeutic applications.
The compound acts primarily as an inhibitor of putrescine aminopropyltransferase , an enzyme involved in polyamine metabolism. This inhibition alters the balance between spermidine and spermine, which are critical for cellular functions such as growth, differentiation, and apoptosis. The disruption of polyamine levels can influence cell proliferation and survival, making it a target for cancer research.
In Vitro Studies
- Cell Proliferation : Studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines, suggesting potential antitumor activity.
- Apoptosis Induction : The compound has been shown to induce apoptosis in various cell types, which may be beneficial in cancer treatment strategies.
In Vivo Studies
- Animal models have indicated that administration of this compound can lead to significant changes in tumor growth rates, providing a basis for further investigation into its therapeutic efficacy.
Case Studies
Comparative Analysis
Comparative studies with similar compounds reveal that this compound exhibits distinct properties that may enhance its biological activity:
Compound Name | Mechanism of Action | Biological Activity |
---|---|---|
cis-4-Methylcyclohexanamine hydrochloride | Similar inhibition pathway but less potent | Lower cytotoxicity |
4-Methylcyclohexylamine hydrochloride | Different interaction with polyamines | Limited therapeutic application |
Hexahydro-p-Toluidine hydrochloride | Non-selective effects on various pathways | Broader but less targeted applications |
Synthesis and Applications
The synthesis of this compound typically involves:
- Isomerization of Schiff's Base : Utilizing strong bases and solvents to achieve the desired isomer.
- Acid Hydrolysis : Converting the isomeric compound into its hydrochloride salt form.
This compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those aimed at metabolic disorders and cancer therapies.
Properties
IUPAC Name |
4-methylcyclohexan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-6-2-4-7(8)5-3-6;/h6-7H,2-5,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRKJSRZELQHDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60955108 | |
Record name | 4-Methylcyclohexan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60955108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33483-66-8, 33483-65-7, 100959-19-1 | |
Record name | 4-Methylcyclohexan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60955108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexanamine, 4-methyl-, hydrochloride (1:1), trans | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.397 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Methylcyclohexylamine Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Methylcyclohexylamine hydrochloride, trans- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HP5VM29VB9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-Methylcyclohexylamine hydrochloride, cis- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39KR6PT2LY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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